molecular formula C13H9N3 B14211940 Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- CAS No. 628728-88-1

Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-

Cat. No.: B14211940
CAS No.: 628728-88-1
M. Wt: 207.23 g/mol
InChI Key: YXWGWQSMPQGLFK-UHFFFAOYSA-N
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Description

Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-: is a chemical compound with the molecular formula C13H9N3 It is known for its unique structure, which includes both an isocyano group and a pyridinylmethylene group attached to a benzenamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- typically involves the reaction of 4-isocyanobenzenamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

While specific industrial production methods for Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound is produced in sufficient quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, reduction may produce amines, and substitution reactions can result in a variety of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, while the pyridinylmethylene group can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-]
  • Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-

Uniqueness

Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- is unique due to the presence of both an isocyano group and a pyridinylmethylene group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or both of these functional groups.

Properties

CAS No.

628728-88-1

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-isocyanophenyl)-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C13H9N3/c1-14-11-5-7-12(8-6-11)16-10-13-4-2-3-9-15-13/h2-10H

InChI Key

YXWGWQSMPQGLFK-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)N=CC2=CC=CC=N2

Origin of Product

United States

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